molecular formula C14H16ClNO3S2 B2358442 1-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)methanesulfonamide CAS No. 1351586-32-7

1-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)methanesulfonamide

Cat. No. B2358442
CAS RN: 1351586-32-7
M. Wt: 345.86
InChI Key: WGYZSFUPQOQVPA-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C14H16ClNO3S2 and its molecular weight is 345.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Sulfonamide Derivatives

  • Coenzyme M Analogues : Research on 2-(methylthio)ethanesulfonate analogues, closely related to methanesulfonamide compounds, revealed their application in studying enzyme systems such as methyl-coenzyme M reductase found in Methanobacterium thermoautotrophicum. These analogues were investigated for their ability to serve as substrates or inhibitors for the enzyme system, highlighting their role in understanding methane biosynthesis mechanisms (Gunsalus et al., 1978).

  • Heteroaromatic Ring Systems : The study on the synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides showcases the chemical versatility of methanesulfonamide derivatives in forming condensed heteroaromatic systems. This research contributes to the field of organic synthesis, offering pathways to novel compounds with potential applications in various domains (Sakamoto et al., 1988).

  • Self-Assembling Materials : Diethyltin(methoxy)methanesulfonate was used to synthesize three-dimensional self-assemblies with sulfonate-phosphonate ligands. Such studies are crucial for the development of new materials with potential applications in nanotechnology, catalysis, and molecular electronics (Shankar et al., 2011).

  • Antibacterial Activity of Sulfonamide Compounds : New sulfonamide derivatives, including methanesulfonic acid hydrazide derivatives, were synthesized and their antibacterial activities were evaluated. This research underlines the importance of sulfonamide compounds in developing new antibacterial agents, which could lead to advancements in medical treatments and pharmaceuticals (Özdemir et al., 2009).

properties

IUPAC Name

1-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3S2/c1-10-6-7-20-14(10)13(17)8-16-21(18,19)9-11-4-2-3-5-12(11)15/h2-7,13,16-17H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYZSFUPQOQVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNS(=O)(=O)CC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]methanesulfonamide

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